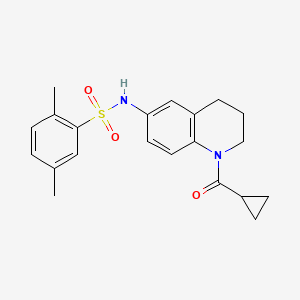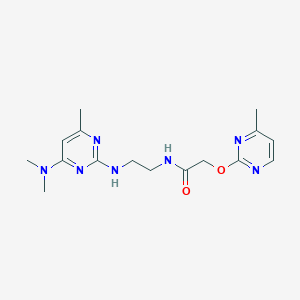![molecular formula C14H16N4O4 B2472091 N-烯丙基-2-(5-甲氧基-1-甲基-2,4-二氧代-1,2-二氢吡啶并[2,3-d]嘧啶-3(4H)-基)乙酰胺 CAS No. 941942-49-0](/img/structure/B2472091.png)
N-烯丙基-2-(5-甲氧基-1-甲基-2,4-二氧代-1,2-二氢吡啶并[2,3-d]嘧啶-3(4H)-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-allyl-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound belonging to the class of pyridopyrimidines. These compounds are known for their pharmacological potential and are often explored for their therapeutic properties.
科学研究应用
N-allyl-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide has been explored across various fields:
Chemistry: : Used in synthetic chemistry to develop new compounds with enhanced properties.
Biology: : Studied for its interactions with enzymes and receptors, potentially acting as inhibitors or activators.
Medicine: : Investigated for its therapeutic potential, possibly serving as a lead compound in drug development for diseases like cancer or infections.
Industry: : Explored for applications in material science, such as in the development of new polymers or nanomaterials.
作用机制
Target of Action
Compounds with similar structures, such as indole derivatives, have been reported to play a significant role in cell biology .
Mode of Action
It’s worth noting that indole derivatives, which share some structural similarities with this compound, have been used for the treatment of cancer cells, microbes, and various types of disorders in the human body .
Biochemical Pathways
Indole derivatives, which are structurally similar, have been shown to exhibit various biologically vital properties .
Result of Action
Indole derivatives, which share some structural similarities with this compound, have been reported to have various biologically vital properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide typically involves a multi-step reaction process starting from basic pyridopyrimidine scaffolds. Key steps might include:
Formation of the Pyridopyrimidine Core: : This can be achieved through cyclization reactions involving appropriate starting materials like amino pyrimidines and keto esters under acidic or basic conditions.
Allylation: : Introduction of the allyl group can be done using allyl halides in the presence of strong bases such as potassium tert-butoxide.
Acetamide Addition: : The addition of the acetamide moiety could involve reactions with acetic anhydride or acetamide under controlled conditions to ensure selective functionalization.
Methoxylation: : Incorporation of the methoxy group might require methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
For industrial production, the process might be scaled up with careful optimization of reaction conditions to maximize yield and purity. This includes:
Use of large-scale reactors with precise temperature and pressure control.
Employment of continuous flow processes to enhance reaction efficiency.
Implementation of rigorous purification steps, such as crystallization and chromatography, to ensure high product quality.
化学反应分析
Types of Reactions
N-allyl-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide can undergo several types of chemical reactions:
Oxidation: : Can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: : Reductive conditions, using agents like sodium borohydride or lithium aluminium hydride, can alter specific functionalities such as carbonyl groups.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify the compound's substituents to create derivatives with potentially different properties.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in aqueous acidic conditions.
Reduction: : Lithium aluminium hydride in anhydrous ether.
Substitution: : Halides in the presence of strong bases like sodium hydride.
Major Products
The reactions above can produce various derivatives that may exhibit diverse chemical and biological activities. For instance, oxidative derivatives may show different binding affinities towards biological targets.
相似化合物的比较
When compared with other pyridopyrimidine derivatives, N-allyl-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide stands out due to its unique structural features:
Similar Compounds: : Other derivatives might include structures like 5-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin and its variously substituted analogs.
Uniqueness: : The presence of the allyl and methoxy groups in this compound may confer distinct pharmacokinetic and pharmacodynamic properties, making it a compound of interest in targeted therapy research.
And there you have it: a comprehensive dive into N-allyl-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide! A real mouthful, but certainly a fascinating piece of chemistry.
属性
IUPAC Name |
2-(5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4/c1-4-6-15-10(19)8-18-13(20)11-9(22-3)5-7-16-12(11)17(2)14(18)21/h4-5,7H,1,6,8H2,2-3H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDDZDXGQANYNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)CC(=O)NCC=C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
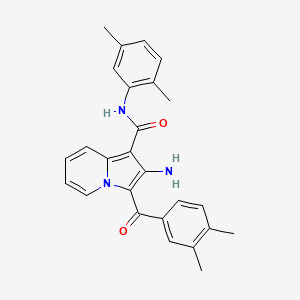

![3-allyl-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2472014.png)
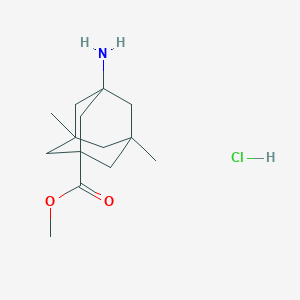
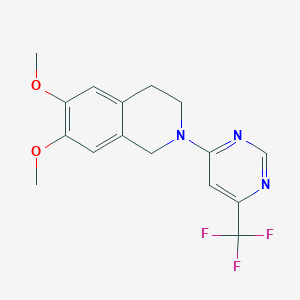
![3-methoxy-N-methyl-N-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]pyrazin-2-amine](/img/structure/B2472018.png)
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2472019.png)
![2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2472020.png)
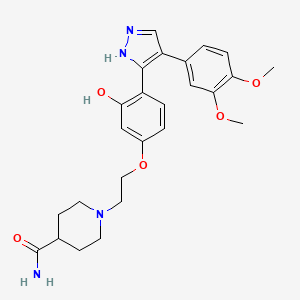
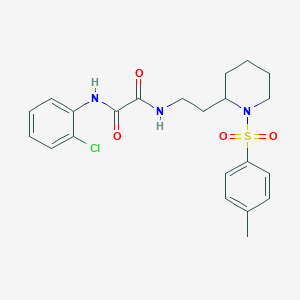
![Methyl 4-[5-(4-fluorobenzoyl)-6-hydroxy-2-oxo-6-(trifluoromethyl)-1,3-diazinan-4-yl]benzoate](/img/structure/B2472026.png)
![2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2472027.png)
